Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-
Description
The compound 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride (CAS: 31368-32-8) is a benzenesulfonyl fluoride derivative with a molecular formula of C₁₆H₁₀Cl₂FNO₄S and a molecular weight of 402.2243 g/mol . Its structure features a sulfonyl fluoride group (-SO₂F) attached to a benzene ring substituted with two chlorine atoms and a nitrophenoxymethyl group. Key physicochemical properties include:
- Density: 1.513 g/cm³
- Boiling Point: 547.1°C at 760 mmHg
- Vapor Pressure: 1.81 × 10⁻¹¹ mmHg at 25°C
- Flash Point: 284.7°C .
The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents enhance electrophilicity at the sulfur center, influencing its reactivity and stability .
Properties
CAS No. |
30885-51-9 |
|---|---|
Molecular Formula |
C13H8Cl2FNO5S |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8Cl2FNO5S/c14-9-2-1-8(13(5-9)23(16,20)21)7-22-12-4-3-10(17(18)19)6-11(12)15/h1-6H,7H2 |
InChI Key |
UAAJICBEGXRLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=C(C=C(C=C2)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of chlorine atoms to the aromatic ring.
Phenoxy Substitution: The substitution of a phenoxy group onto the aromatic ring.
Sulfonyl Fluoride Formation:
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate solvents and catalysts for the substitution and sulfonyl fluoride formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of chloro and nitro groups, this compound can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy and sulfonyl fluoride groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of the nitro group can produce corresponding amines.
Scientific Research Applications
5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the benzenesulfonyl fluoride family, which includes derivatives with varying substituents that alter reactivity, solubility, and biological activity. Below is a comparative analysis with key analogues:
Key Comparisons
Reactivity: The target compound’s sulfonyl fluoride group is less hydrolytically stable than sulfonyl chlorides (e.g., 25444-35-3) but more selective in covalent enzyme inhibition compared to sulfonyl chlorides, which are broadly reactive .
This highlights the critical role of substituents in biological efficacy. The nitro group in the target compound may confer reactivity similar to nitroaromatic herbicides (e.g., 50594-66-6) but with a distinct mechanism due to the sulfonyl fluoride moiety .
Industrial Applications :
- Fluorinated benzenesulfonyl derivatives like 25444-35-3 are used in coatings and surfactants due to their hydrophobicity, whereas the target compound’s nitro and chloro groups may favor pharmaceutical applications .
Research Findings and Implications
- Enzyme Inhibition : The sulfonyl fluoride group’s covalent binding to serine hydrolases is well-documented in AEBSF . The target compound’s nitro group could enhance binding affinity to nitroreductase enzymes, a hypothesis requiring validation.
- Environmental Stability : Perfluorinated analogues (e.g., 25444-35-3) exhibit extreme persistence in the environment, but the target compound’s nitro group may facilitate degradation under UV light, reducing ecological risks .
Biological Activity
Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- is a complex organic compound with notable biological activity attributed to its unique chemical structure. This article provides an in-depth examination of the compound’s biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- is , with a molecular weight of approximately 380.2 g/mol. The compound features multiple functional groups, including sulfonyl fluoride, chloro, and nitro groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with proteins and enzymes through covalent bonding. The sulfonyl fluoride group is particularly reactive towards nucleophilic sites in biomolecules, leading to enzyme inhibition. This characteristic makes it a valuable tool in biochemical studies for exploring enzyme functions and metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The sulfonyl fluoride moiety can irreversibly inhibit serine proteases by forming stable covalent bonds with the active site serine residue.
- Protein Interaction : The compound can modify nucleophilic amino acids in proteins, altering their function and stability.
Biological Activity Overview
Research has demonstrated that Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- exhibits various biological activities:
- Antimicrobial Activity : Studies indicate that similar compounds have shown significant antimicrobial properties against a range of bacterial strains.
- Antiproliferative Effects : Some derivatives have been evaluated for their potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition Studies : The compound has been used to study the inhibition of specific enzymes involved in metabolic pathways.
Data Table: Biological Activity Summary
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition profile of Benzenesulfonylfluoride derivatives demonstrated significant inhibition of serine proteases involved in inflammatory pathways. The IC50 values were determined using various concentrations, indicating a dose-dependent response.
Case Study 2: Antimicrobial Properties
In vitro tests revealed that Benzenesulfonylfluoride derivatives exhibited antimicrobial activity against resistant strains of bacteria. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli.
Research Findings
Recent studies have expanded the understanding of the biological activity of Benzenesulfonylfluoride:
- Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications to the phenoxy and chloro groups affect biological activity.
- Therapeutic Potential : The compound's ability to selectively inhibit enzymes suggests potential therapeutic applications in treating diseases where such enzymes play a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
